![molecular formula C21H28ClNO3 B4395314 2-{4-[(cyclopentylamino)methyl]-2-methoxyphenoxy}-1-phenylethanol hydrochloride](/img/structure/B4395314.png)
2-{4-[(cyclopentylamino)methyl]-2-methoxyphenoxy}-1-phenylethanol hydrochloride
Descripción general
Descripción
2-{4-[(cyclopentylamino)methyl]-2-methoxyphenoxy}-1-phenylethanol hydrochloride, also known as SR59230A, is a selective antagonist of the beta-3 adrenergic receptor. It was first synthesized in 1991 by Servier Laboratories and has since been used in various scientific research studies.
Mecanismo De Acción
2-{4-[(cyclopentylamino)methyl]-2-methoxyphenoxy}-1-phenylethanol hydrochloride acts as a selective antagonist of the beta-3 adrenergic receptor, which is primarily expressed in adipose tissue and plays a role in the regulation of energy metabolism and thermogenesis. By blocking the activation of this receptor, 2-{4-[(cyclopentylamino)methyl]-2-methoxyphenoxy}-1-phenylethanol hydrochloride inhibits the breakdown of stored fat and reduces the production of heat, leading to a decrease in energy expenditure.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{4-[(cyclopentylamino)methyl]-2-methoxyphenoxy}-1-phenylethanol hydrochloride are primarily related to its role in the regulation of energy metabolism and thermogenesis. Studies have shown that 2-{4-[(cyclopentylamino)methyl]-2-methoxyphenoxy}-1-phenylethanol hydrochloride can increase insulin sensitivity and improve glucose tolerance in animal models of obesity and diabetes. It has also been shown to reduce body weight and adiposity in these models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-{4-[(cyclopentylamino)methyl]-2-methoxyphenoxy}-1-phenylethanol hydrochloride in lab experiments is its selectivity for the beta-3 adrenergic receptor, which allows for more precise investigation of the role of this receptor in various physiological processes. However, one limitation is that 2-{4-[(cyclopentylamino)methyl]-2-methoxyphenoxy}-1-phenylethanol hydrochloride may not be suitable for use in human studies due to potential off-target effects and lack of efficacy in clinical trials.
Direcciones Futuras
There are several potential future directions for research involving 2-{4-[(cyclopentylamino)methyl]-2-methoxyphenoxy}-1-phenylethanol hydrochloride. One area of interest is the development of more selective beta-3 adrenergic receptor antagonists for use in clinical trials. Another area of interest is the investigation of the potential therapeutic benefits of beta-3 adrenergic receptor antagonists in the treatment of metabolic disorders such as obesity and diabetes. Finally, further research is needed to fully understand the role of the beta-3 adrenergic receptor in energy metabolism and thermogenesis, and how this receptor can be targeted for therapeutic benefit.
Aplicaciones Científicas De Investigación
2-{4-[(cyclopentylamino)methyl]-2-methoxyphenoxy}-1-phenylethanol hydrochloride has been used in various scientific research studies, particularly in the field of pharmacology. It has been used to study the role of beta-3 adrenergic receptors in the regulation of energy metabolism and thermogenesis. It has also been used to investigate the potential therapeutic benefits of beta-3 adrenergic receptor antagonists in the treatment of obesity and diabetes.
Propiedades
IUPAC Name |
2-[4-[(cyclopentylamino)methyl]-2-methoxyphenoxy]-1-phenylethanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO3.ClH/c1-24-21-13-16(14-22-18-9-5-6-10-18)11-12-20(21)25-15-19(23)17-7-3-2-4-8-17;/h2-4,7-8,11-13,18-19,22-23H,5-6,9-10,14-15H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRONOCSZKWIIFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNC2CCCC2)OCC(C3=CC=CC=C3)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[(Cyclopentylamino)methyl]-2-methoxyphenoxy]-1-phenylethanol;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{3-[5-(2-furyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethanesulfonamide](/img/structure/B4395233.png)
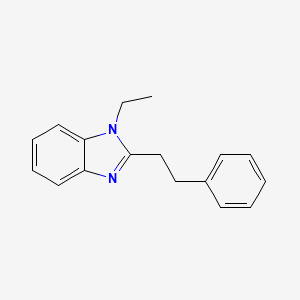
![{[1-(3,4-dichlorobenzyl)-1H-benzimidazol-2-yl]methyl}formamide](/img/structure/B4395249.png)
![2-(phenylsulfonyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4395253.png)
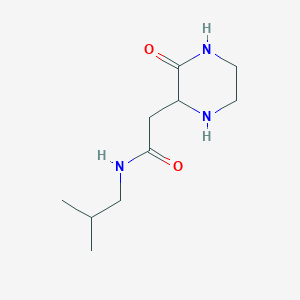
![N-(5-{[(3-chloro-4-fluorophenyl)amino]sulfonyl}-2-methoxyphenyl)acetamide](/img/structure/B4395260.png)
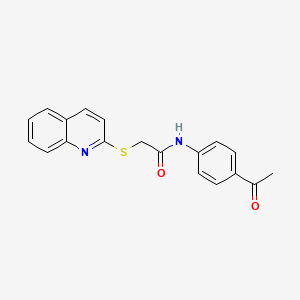

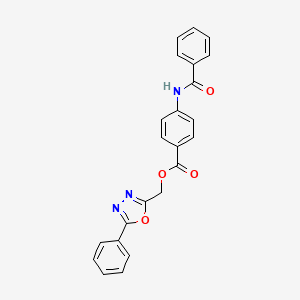
![ethyl [1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B4395304.png)
![4-fluoro-N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B4395310.png)
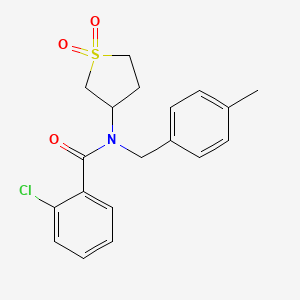

![3-(phenylthio)-N-[2-(1-piperidinylcarbonyl)phenyl]propanamide](/img/structure/B4395322.png)